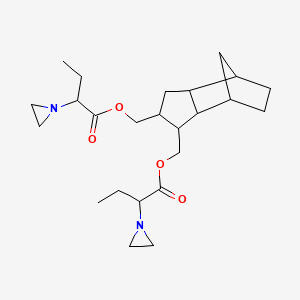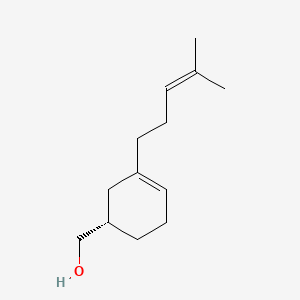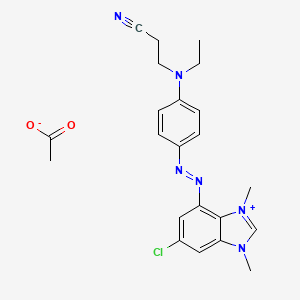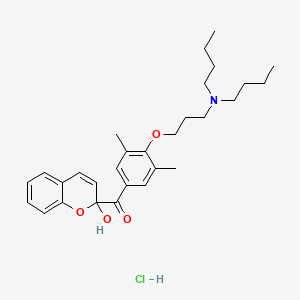
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, an amino group, and a phthalazinyloxy moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- typically involves multiple steps, starting with the preparation of the phthalazinyloxy intermediate. This intermediate is then reacted with an appropriate amine to form the final product. Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. The use of palladium-based catalysts has been reported to improve the efficiency of similar reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylacetamide sulphonamides: These compounds exhibit similar biological activities and are used in various therapeutic applications.
Cyanoacetamides: Known for their versatility in chemical synthesis and biological activities.
Uniqueness
Acetamide, 2-amino-N-(4-(1-phthalazinyloxy)phenyl)- stands out due to its unique phthalazinyloxy moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
149365-46-8 |
|---|---|
Molekularformel |
C16H14N4O2 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
2-amino-N-(4-phthalazin-1-yloxyphenyl)acetamide |
InChI |
InChI=1S/C16H14N4O2/c17-9-15(21)19-12-5-7-13(8-6-12)22-16-14-4-2-1-3-11(14)10-18-20-16/h1-8,10H,9,17H2,(H,19,21) |
InChI-Schlüssel |
CRKQZQOXTPCPIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)







![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)



